
3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4,4-dimethylpyrrolidin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.
Introduction of the Dimethyl Groups: The 4,4-dimethyl substitution on the pyrrolidine ring can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine or its derivatives with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling of the Pyrrolidine and Pyrazole Rings: The final step involves coupling the 4,4-dimethylpyrrolidine with the pyrazole ring. This can be achieved through various coupling reactions, such as nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any present carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole or pyrrolidine rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole or pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or inflammation.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes or as a ligand in biochemical assays.
Industrial Applications: It can be used in the development of agrochemicals or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biological pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole
- (4,4-Dimethylpyrrolidin-3-yl)methanol hydrochloride
- (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride
Uniqueness
3-(4,4-Dimethylpyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both a pyrazole and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
5-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole |
InChI |
InChI=1S/C9H15N3/c1-9(2)6-10-5-7(9)8-3-4-11-12-8/h3-4,7,10H,5-6H2,1-2H3,(H,11,12) |
Clé InChI |
HLAHYGZHHQNMAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNCC1C2=CC=NN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-7-hydroxy-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13242433.png)
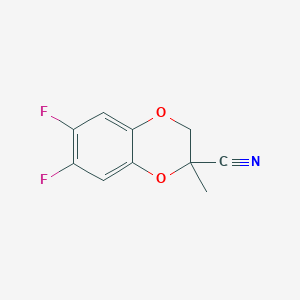
![2-{[3-(Methylamino)phenyl]methoxy}acetic acid](/img/structure/B13242448.png)

![2-{[(2,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13242453.png)

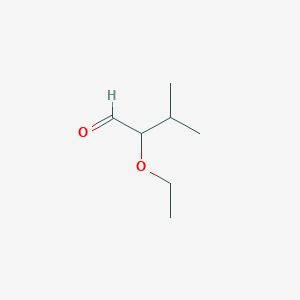
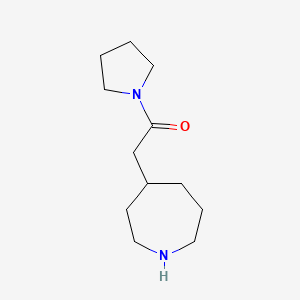
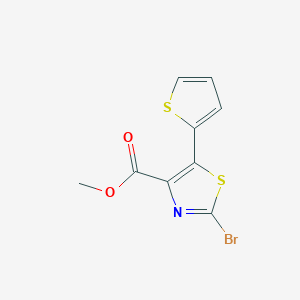
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
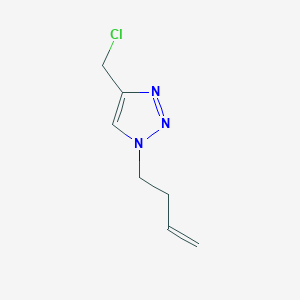
![1-[4-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13242490.png)

![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)
